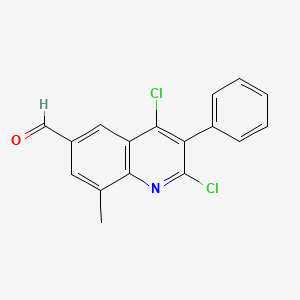
2,4-Dichloro-8-methyl-3-phenylquinoline-6-carbaldehyde
Cat. No. B8286057
M. Wt: 316.2 g/mol
InChI Key: LUEGSVZNGXAXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09309222B2
Procedure details


A −71° C. solution of n-BuLi (6.14 mL, 1.59 M in hexane, 9.77 mmol) under argon was treated with a solution of 6-bromo-2,4-dichloro-8-methyl-3-phenylquinoline (3.26 g, 8.81 mmol, Intermediate 47, step a) in THF (27 mL) as an intermittent fine stream over 28 min. After a few minutes, DMF (1.38 mL, 17.8 mmol) was added dropwise over 2 min to the reddish-brown reaction, and the resulting greenish-black mixture was stirred at −72° C. for 30 min. The reaction was removed from the cold bath and allowed to stir under ambient conditions for 10 min, and was then quenched in one portion with 5 M NH4Cl (7 mL), partitioned with 4:1 EtOAc/heptane (50 mL) and 5:3 4 M NaCl/5 M NaBr (40 mL), and filtered. The filter cake was dissolved in 9:1 DCM/MeOH (15 mL), and this was combined with the clear yellow organic layer filtrate and dried (Na2SO4), filtered, and concentrated. The residue was dry load flash chromatographed with a 20% DCM/heptane to 100% DCM gradient to afford the title compound as a white solid.

Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Intermediate 47
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:8]=[C:9]2[C:14](=[C:15]([CH3:17])[CH:16]=1)[N:13]=[C:12]([Cl:18])[C:11]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[C:10]2[Cl:25].CN([CH:29]=[O:30])C>C1COCC1>[Cl:18][C:12]1[C:11]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[C:10]([Cl:25])[C:9]2[C:14](=[C:15]([CH3:17])[CH:16]=[C:7]([CH:29]=[O:30])[CH:8]=2)[N:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.14 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C(=C(C(=NC2=C(C1)C)Cl)C1=CC=CC=C1)Cl
|
[Compound]
|
Name
|
Intermediate 47
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
27 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.38 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-72 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting greenish-black mixture was stirred at −72° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After a few minutes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was removed from the cold bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir under ambient conditions for 10 min
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then quenched in one portion with 5 M NH4Cl (7 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned with 4:1 EtOAc/heptane (50 mL) and 5:3 4 M NaCl/5 M NaBr (40 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The filter cake was dissolved in 9:1 DCM/MeOH (15 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was dry load flash
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed with a 20% DCM/heptane to 100% DCM gradient
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC2=C(C=C(C=C2C(=C1C1=CC=CC=C1)Cl)C=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
